![molecular formula C17H18N2 B14184334 2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 918336-51-3](/img/structure/B14184334.png)
2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core substituted with dimethyl and phenylethyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2,3-dimethylpyridine and 2-phenylethylamine can be subjected to cyclization reactions in the presence of catalysts and solvents to form the desired pyrrolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolopyridine core are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogens, nucleophiles; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylpyridine: A simpler analog with similar structural features but lacking the phenylethyl group.
7-(2-Phenylethyl)-1H-pyrrolo[2,3-c]pyridine: Another analog with the phenylethyl group but without the dimethyl substitution.
Uniqueness
2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine is unique due to the combination of dimethyl and phenylethyl substituents on the pyrrolopyridine core. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Propriétés
Numéro CAS |
918336-51-3 |
|---|---|
Formule moléculaire |
C17H18N2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
2,3-dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C17H18N2/c1-12-13(2)19-17-15(12)10-11-18-16(17)9-8-14-6-4-3-5-7-14/h3-7,10-11,19H,8-9H2,1-2H3 |
Clé InChI |
MITJDNIHXWZSQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C1C=CN=C2CCC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


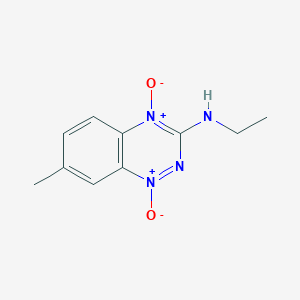
![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)
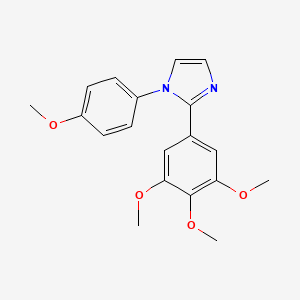
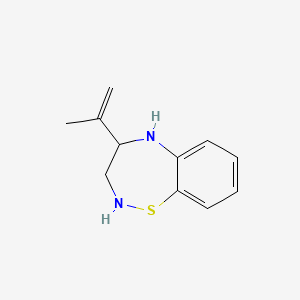
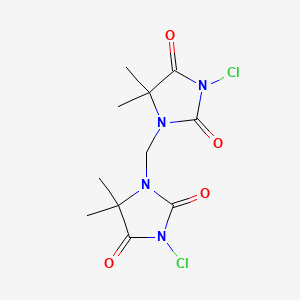



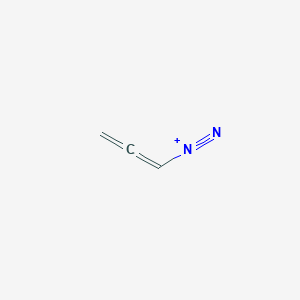
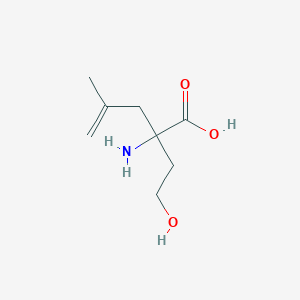
![N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B14184310.png)
![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)
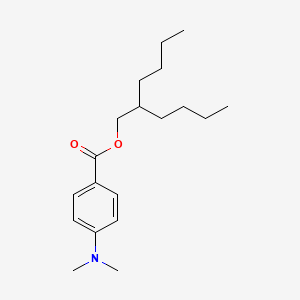
![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate](/img/structure/B14184338.png)
